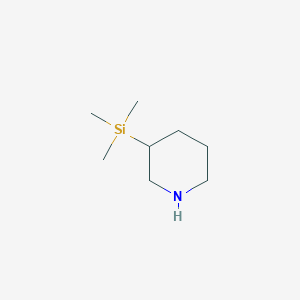

Trimethyl(piperidin-3-yl)silane

説明

BenchChem offers high-quality Trimethyl(piperidin-3-yl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(piperidin-3-yl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

trimethyl(piperidin-3-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi/c1-10(2,3)8-5-4-6-9-7-8/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTSDGQAJGWHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Trimethyl(piperidin-3-yl)silane: A Technical Guide to Structural Dynamics and the Silicon Switch Paradigm

Executive Summary

Piperidines represent one of the most ubiquitous synthetic fragments in drug design, serving as the core pharmacophore in over twenty classes of pharmaceuticals[1]. The functionalization of the piperidine ring is a critical strategy for modulating a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Trimethyl(piperidin-3-yl)silane (also known as 3-(trimethylsilyl)piperidine) is a highly specialized building block that leverages the "Silicon Switch" strategy—the bioisosteric replacement of a carbon moiety with a trimethylsilyl (TMS) group[2][3]. This whitepaper explores the structural causality, pharmacokinetic implications, and synthetic methodologies associated with this unique compound.

Chemical Structure and Physicochemical Profiling

The fundamental differences between carbon and silicon drive the unique physicochemical properties of Trimethyl(piperidin-3-yl)silane.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | Trimethyl(piperidin-3-yl)silane |

| Molecular Formula | C8H19NSi[4] |

| Molecular Weight | 157.33 g/mol [4] |

| Monoisotopic Mass | 157.12868 Da[4] |

| SMILES | C(C)C1CCCNC1[4] |

| Predicted [M+H]+ m/z | 158.13596[4] |

Structural Causality

Silicon possesses a larger covalent radius (~1.11 Å vs. ~0.77 Å for carbon) and a lower Pauling electronegativity (1.90 vs. 2.55)[2][3]. Consequently, the C–Si bond is significantly longer (~1.87 Å) than a typical C–C bond (~1.54 Å)[3]. This increased bond length and altered electron distribution expand the steric bulk of the molecule and significantly enhance its lipophilicity without introducing new hydrogen-bond donors or acceptors[2].

Pharmacokinetic Implications: The "Silicon Switch"

The strategic incorporation of the TMS group at the 3-position of the piperidine ring profoundly alters the molecule's interaction with biological systems. Replacing a standard alkyl group (such as a tert-butyl or methyl group) with a TMS group triggers several pharmacokinetic shifts:

-

Enhanced Lipophilicity and Permeability : The larger surface area and diffuse electron cloud of the TMS group increase the partition coefficient (LogP). This is particularly useful for central nervous system (CNS) targets where passive blood-brain barrier (BBB) penetration is a strict requirement[2].

-

Metabolic Rerouting and Toxicity Prevention : Carbon-based piperidine drugs (e.g., haloperidol) are prone to oxidative metabolism that can yield highly neurotoxic pyridinium species[3]. The silicon switch actively prevents this. Because the Si=C double bond is highly unstable under physiological conditions, the formation of analogous silicon-pyridinium metabolites is blocked. This instability forces the biological system to reroute the drug's clearance through safer, alternative metabolic pathways[3][5].

Logical flow of pharmacokinetic modulation via the Silicon Switch strategy.

Experimental Methodology: Synthesis and Validation

To utilize Trimethyl(piperidin-3-yl)silane in drug discovery, a robust, self-validating synthetic protocol is required. The most efficient and scalable route involves the directed silylation of a pyridine precursor followed by catalytic hydrogenation.

Step-by-Step Protocol

Phase 1: Lithiation and Silylation

-

Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 3-bromopyridine (10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) over 15 minutes. Causality: The cryogenic temperature is critical to prevent the highly reactive 3-lithiopyridine intermediate from undergoing unwanted nucleophilic attack on the THF solvent or engaging in self-condensation.

-

Silylation : After 30 minutes of stirring at -78 °C, add Chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Workup : Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield crude 3-(trimethylsilyl)pyridine.

Phase 2: Catalytic Hydrogenation 5. Reduction : Dissolve the crude 3-(trimethylsilyl)pyridine in glacial acetic acid (30 mL). Add Adam's catalyst (PtO2, 0.1 eq). Causality: PtO2 in acidic media is selected because it efficiently reduces the aromatic pyridine ring to a piperidine ring without requiring extreme temperatures or pressures that could prematurely cleave the sensitive C–Si bond[3]. 6. Hydrogenation : Place the mixture in a Parr shaker under H2 gas (50 psi) at room temperature for 12 hours. 7. Filtration & Basification : Filter the mixture through a pad of Celite to remove the platinum catalyst. Carefully basify the filtrate with 2M NaOH to pH 10, then extract with Dichloromethane (DCM, 3 x 30 mL). 8. Purification : Concentrate the organic layer and purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et3N) to yield pure Trimethyl(piperidin-3-yl)silane.

Phase 3: Self-Validating System (Analytical Confirmation)

-

TLC Monitoring : Monitor the reaction using a Ninhydrin stain. The final product will appear as a distinct spot (indicating a secondary amine), whereas the pyridine precursor will not stain.

-

1H NMR (CDCl3) : Validation is strictly confirmed by the presence of a strong, distinct singlet integrating to 9 protons at ~0.0 ppm, corresponding to the intact TMS group. The piperidine ring protons will appear as complex multiplets between 1.2 and 3.0 ppm.

-

Mass Spectrometry : ESI-MS must show the [M+H]+ adduct at exactly 158.13 m/z to confirm the precise isotopic mass[4].

Step-by-step synthetic workflow for Trimethyl(piperidin-3-yl)silane.

Applications in Next-Generation Drug Design

Trimethyl(piperidin-3-yl)silane serves as a highly versatile secondary amine building block. It can be readily incorporated into larger pharmaceutical scaffolds via Buchwald-Hartwig amination or reductive amination at the piperidine nitrogen. By substituting standard piperidine or 3-methylpiperidine moieties with this silylated analog, medicinal chemists can systematically probe the steric and lipophilic boundaries of a target's binding pocket, optimizing both binding efficacy and metabolic stability[2].

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI / NIH URL

- PubChemLite - 3-(trimethylsilyl)piperidine (C8H19NSi)

- Can Silicon Make an Excellent Drug Even Better?

- Drug design based on the carbon/silicon switch strategy - ResearchGate URL

- Biocatalytic Transformations of Silicon—the Other Group 14 Element - ACS Central Science URL

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PubChemLite - 3-(trimethylsilyl)piperidine (C8H19NSi) [pubchemlite.lcsb.uni.lu]

- 5. Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silicon Advantage: A Technical Guide to the Bioisosteric Potential of Trimethyl(piperidin-3-yl)silane in Drug Design

Introduction: Beyond Carbon Copying - Embracing Silicon in Modern Drug Discovery

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is perpetual. A time-honored strategy in this endeavor is bioisosterism, the principle of exchanging an atom or a functional group within a lead compound for another with similar physicochemical properties to modulate its biological activity.[1] While this approach has traditionally focused on isosteres like fluorine for hydrogen or a tetrazole for a carboxylic acid, a more profound and transformative substitution is gaining traction: the replacement of carbon with its elemental neighbor, silicon.[2]

The piperidine scaffold is one of the most ubiquitous and privileged structures in modern pharmaceuticals, forming the core of numerous drugs targeting the central nervous system (CNS), as well as antiviral, and anticancer agents.[3] Its conformational flexibility and basic nitrogen atom are key to its frequent role in receptor binding. However, the metabolic lability of the piperidine ring can often lead to rapid clearance and undesirable metabolites. This technical guide delves into the bioisosteric potential of a specific sila-analog, trimethyl(piperidin-3-yl)silane , as a strategic replacement for traditional alkyl-substituted piperidines in drug design. We will explore the fundamental physicochemical differences imparted by the silicon atom and how these can be rationally exploited to design next-generation therapeutics with superior "drug-like" properties.

The Silicon Difference: A Comparative Analysis of Physicochemical Properties

The substitution of a carbon atom with silicon within a molecule introduces subtle yet significant changes in its fundamental properties. These alterations, when understood and strategically applied, can be the key to overcoming common drug development hurdles.[4] The primary differences between carbon and silicon that influence their bioisosteric relationship are summarized below.

| Property | Carbon Analog (e.g., 3-Methylpiperidine) | Silicon Analog (Trimethyl(piperidin-3-yl)silane) | Rationale and Impact in Drug Design |

| Atomic Radius (Å) | ~0.77 | ~1.17 | The larger size of silicon increases bond lengths (C-Si vs. C-C), altering the overall molecular geometry and potentially improving binding affinity or selectivity by providing a better fit for the target protein's binding pocket.[] |

| Bond Length (C-X vs. Si-X) (Å) | C-C: ~1.54 | C-Si: ~1.89 | Longer C-Si bonds lead to a different conformational presentation of the piperidine ring and its substituents, which can be advantageous for optimizing interactions with the biological target. |

| Electronegativity (Pauling Scale) | ~2.55 | ~1.90 | Silicon is more electropositive than carbon, leading to a different polarization of the C-Si bond compared to the C-C bond. This can influence intermolecular interactions, such as hydrogen bonding, and may affect metabolic pathways.[4] |

| Lipophilicity (Predicted LogP) | 1.1 (for 3-methylpiperidine) | Higher (Predicted) | Organosilicon compounds are generally more lipophilic than their carbon counterparts.[4][] This can enhance membrane permeability, including crossing the blood-brain barrier, but may also impact solubility and plasma protein binding. |

| Metabolic Stability | Susceptible to CYP450-mediated oxidation | Generally more resistant to oxidative metabolism | The C-Si bond is metabolically more stable than a C-H or C-C bond at an analogous position. This can block common sites of metabolism, leading to a longer half-life and improved oral bioavailability.[] |

| pKa (of piperidine nitrogen) | ~11.25 (for 3-methylpiperidine) | Similar to carbon analog | The inductive effect of the trimethylsilyl group at the 3-position is not expected to significantly alter the basicity of the piperidine nitrogen, thus preserving its ability to form key ionic interactions with biological targets. |

Strategic Synthesis of Trimethyl(piperidin-3-yl)silane and its Derivatives

Proposed Synthetic Workflow

This multi-step synthesis provides a logical pathway to the target compound and allows for the introduction of diversity at the piperidine nitrogen, a common point of modification in drug discovery campaigns.

Caption: Proposed synthetic workflow for trimethyl(piperidin-3-yl)silane.

Experimental Protocol: A General Procedure for the Synthesis of N-Aryl-4-methylene-2-substituted-3-(trimethylsilylmethyl)piperidines

This protocol is adapted from methodologies for one-pot piperidine synthesis and serves as a foundational procedure for obtaining the core silylated piperidine scaffold.[6]

Materials:

-

N-Aryl-prop-2-en-1-imine (1.0 eq)

-

3-Tributylstannyl-2-(trimethylsilylmethyl)propene (1.1 eq)

-

Aldehyde (R-CHO) (1.2 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Aryl-prop-2-en-1-imine in anhydrous DCM at -78 °C under an inert atmosphere (e.g., Argon), add BF₃·OEt₂ dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 3-Tributylstannyl-2-(trimethylsilylmethyl)propene in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 1 hour.

-

Add the aldehyde to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-Aryl-4-methylene-2-substituted-3-(trimethylsilylmethyl)piperidine.

Subsequent reduction of the exocyclic methylene and deprotection of the aryl group would yield the target trimethyl(piperidin-3-yl)silane.

The Bioisosteric Potential in Action: Impact on Pharmacodynamics and Pharmacokinetics

The true measure of a bioisostere's utility lies in its ability to favorably modulate the biological properties of a parent molecule. The introduction of the trimethylsilyl group at the 3-position of the piperidine ring is poised to offer significant advantages in both pharmacodynamics (PD) and pharmacokinetics (PK).

Enhancing Receptor Affinity and Selectivity

A comparative study on 4,4-diphenyl-4-sila-piperidines, potential anti-Parkinsonian agents, revealed that the silicon-containing analogs exhibited slightly higher receptor affinity in almost all cases compared to their carbon counterparts.[1] This can be attributed to the altered molecular geometry and increased lipophilicity imparted by the silicon atom, leading to more favorable interactions within the receptor binding pocket. For trimethyl(piperidin-3-yl)silane-containing ligands, this could translate to increased potency and potentially improved selectivity for the desired biological target over off-targets.

Improving Metabolic Stability and Pharmacokinetic Profile

One of the most compelling reasons to employ the C/Si switch is the potential for enhanced metabolic stability.[] The piperidine ring is often a site of metabolic oxidation by cytochrome P450 enzymes. The introduction of a metabolically robust trimethylsilyl group can effectively "shield" an adjacent position from enzymatic attack, thereby reducing the rate of metabolism and increasing the compound's half-life. This can lead to improved oral bioavailability and a more favorable dosing regimen.

A Case Study in CNS Drug Design: Targeting the Dopamine D2 Receptor

Many successful CNS drugs, including antipsychotics and treatments for Parkinson's disease, feature a piperidine moiety that interacts with dopamine receptors. The dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a key target in these therapies.[2]

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway of the D2 receptor involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and ion channel activity.[2][7]

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

By incorporating trimethyl(piperidin-3-yl)silane into a D2 receptor antagonist, for example, it may be possible to enhance its binding affinity and prolong its duration of action due to increased metabolic stability. This could lead to a more effective therapeutic with a lower required dose and reduced side effects.

Validating the Bioisosteric Advantage: Key Experimental Protocols

To empirically determine the bioisosteric potential of trimethyl(piperidin-3-yl)silane, a series of in vitro assays are essential. The following protocols provide a framework for evaluating the metabolic stability and receptor binding affinity of novel sila-piperidine derivatives.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by measuring its disappearance over time when incubated with human liver microsomes, a rich source of CYP450 enzymes.[8]

Materials:

-

Test compound and carbon analog (10 mM stock solutions in DMSO)

-

Pooled human liver microsomes (20 mg/mL stock)

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Ice-cold acetonitrile with an internal standard for quenching the reaction

-

96-well plates

-

LC-MS/MS system for analysis

Procedure:

-

In a 96-well plate, pre-warm the human liver microsomes diluted in phosphate buffer to 37°C.

-

Add the test compound to the microsome solution to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the ice-cold acetonitrile with the internal standard to quench the reaction.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

-

Plot the natural logarithm of the percentage of the compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).

Protocol 2: Radioligand Binding Assay (Competition Assay)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[9]

Materials:

-

Receptor-containing membranes (e.g., from cells expressing the target receptor)

-

Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-Spiperone for D2 receptors)

-

Test compound and carbon analog at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the receptor membranes, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.

-

For determining non-specific binding, a set of wells will contain the receptor membranes, radioligand, and a high concentration of a known unlabeled ligand.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Perform a non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion: A Silicon-Based Future for Piperidine-Containing Drugs

The strategic incorporation of silicon into drug candidates represents a promising frontier in medicinal chemistry. Trimethyl(piperidin-3-yl)silane, as a bioisostere for traditional alkyl-substituted piperidines, offers a compelling toolkit for overcoming common challenges in drug development. The subtle yet significant alterations in physicochemical properties imparted by the silicon atom can lead to enhanced receptor affinity, improved metabolic stability, and a more favorable pharmacokinetic profile. The synthetic strategies and experimental protocols outlined in this guide provide a roadmap for researchers to explore the full potential of this and other organosilicon scaffolds. As our understanding of the nuanced effects of the C/Si switch continues to grow, we can anticipate the emergence of a new generation of safer and more effective silicon-containing therapeutics.

References

-

Rowan. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design. Retrieved from [Link]

-

Tacke, R., & Zilch, H. (1986). 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. European Journal of Medicinal Chemistry, 21(5), 377-382. Retrieved from [Link]

-

Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

-

Showell, G. A., & Mills, J. S. (2003). The place of the bioisosteric sila-substitution in drug design. Drug Discovery Today, 8(12), 551-556. Retrieved from [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Silicon-based drugs versus carbon-based analogues. Retrieved from [Link]

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Retrieved from [Link]

-

Franz, D. N., & Franz, D. N. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(10), 813-818. Retrieved from [Link]

-

Kim, S., & Lee, P. H. (1998). One-Pot Synthesis of Piperidines from Imines Using 3-Stannyl-2-(silylmethyl)propene. The Journal of Organic Chemistry, 63(22), 7674-7675. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2). Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from [Link]

-

Cao, J., et al. (2018). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 61(17), 7763-7776. Retrieved from [Link]

-

PubChem. (n.d.). 3-(trimethylsilyl)piperidine. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Singh, H. P., et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. International Journal of PharmTech Research, 1(2), 282-287. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

-

QIAGEN. (n.d.). Dopamine Receptor Signaling. Retrieved from [Link]

-

Beaulieu, J. M., et al. (2015). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Neurobiology, 35, 1-7. Retrieved from [Link]

-

Frontiers. (n.d.). The Signaling and Pharmacology of the Dopamine D1 Receptor. Retrieved from [Link]

Sources

- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 8. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Silicon in Piperidine Scaffolds: A Technical Guide to Synthesis, Bioactivity, and Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of silicon into piperidine frameworks represents a burgeoning frontier in medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of this privileged heterocyclic scaffold. This guide provides an in-depth exploration of silicon-containing piperidine derivatives, navigating the nuances of their synthesis, dissecting their diverse biological activities, and elucidating the structure-activity relationships that govern their therapeutic potential. By presenting a synthesis of field-proven insights, detailed experimental methodologies, and comparative data analysis, this document serves as a comprehensive resource for researchers seeking to harness the unique attributes of organosilicon chemistry in the design of next-generation therapeutics.

Introduction: The Silicon Advantage in Piperidine-Based Drug Discovery

The piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and its ability to engage with a wide array of biological targets. The isosteric replacement of a carbon atom with silicon within the piperidine ring, or the appendage of silicon-containing moieties, can profoundly alter a molecule's physicochemical properties.[1][2] Silicon's larger covalent radius compared to carbon results in longer and more flexible bonds, while its lower electronegativity influences bond polarity and hydrogen bonding capabilities.[1] These fundamental differences can be exploited to enhance metabolic stability, improve cell membrane permeability, and fine-tune receptor binding affinity and selectivity.[1][2] This guide will delve into the practical applications of these principles, providing a roadmap for the rational design and synthesis of novel silicon-containing piperidine derivatives.

Synthetic Strategies for Silicon-Containing Piperidines

The construction of silicon-containing piperidine rings can be achieved through several strategic approaches, each with its own set of advantages and considerations. Key methodologies include the formation of the silicon-carbon bond via Grignard reactions and hydrosilylation, followed by or concurrent with ring formation through techniques such as ring-closing metathesis.

Grignard Reaction for Silicon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organosilicon chemistry, providing a robust method for creating silicon-carbon bonds.[2] This approach typically involves the reaction of a Grignard reagent with a suitable silane electrophile.

Experimental Protocol: Synthesis of a 4-Sila-Piperidine Precursor via Grignard Reaction

Objective: To synthesize a key intermediate for 4-sila-piperidine derivatives.

Materials:

-

Magnesium turnings

-

1,2-Dibromoethane (for activation)

-

Bis(2-bromoethyl) ether

-

Dichlorodimethylsilane

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A crystal of iodine or a small amount of 1,2-dibromoethane is added to initiate the reaction. A solution of bis(2-bromoethyl) ether in anhydrous diethyl ether is then added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the bis-Grignard reagent.

-

Reaction with Dichlorodimethylsilane: The Grignard reagent solution is cooled in an ice bath, and a solution of dichlorodimethylsilane in anhydrous toluene is added dropwise. The reaction is highly exothermic and should be controlled carefully.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield the 1,1-dimethyl-1-sila-4-oxacyclohexane.

Hydrosilylation for the Formation of Sila-Heterocycles

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is another powerful tool for the synthesis of silicon-containing heterocycles. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's or Speier's catalyst.

Experimental Protocol: Platinum-Catalyzed Intramolecular Hydrosilylation

Objective: To construct a 4-sila-piperidine ring via intramolecular hydrosilylation.

Materials:

-

Allyl(3-butenyl)methylsilane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, allyl(3-butenyl)methylsilane is dissolved in anhydrous toluene.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the intramolecular cyclization. The progress of the reaction is monitored by GC-MS or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired 1-methyl-1-silapiperidine.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile method for the synthesis of a wide variety of heterocyclic compounds, including those containing silicon. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, facilitates the formation of a cyclic olefin from a diene precursor.

Experimental Protocol: Synthesis of a Sila-tetrahydropyridine via RCM

Objective: To synthesize a silicon-containing tetrahydropyridine derivative using RCM.

Materials:

-

N-allyl-N-(3-butenyl)allyldimethylsilane

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane

Procedure:

-

Precursor Synthesis: The diene precursor, N-allyl-N-(3-butenyl)allyldimethylsilane, is synthesized through standard alkylation procedures.

-

RCM Reaction: The diene is dissolved in anhydrous dichloromethane and degassed with nitrogen. Grubbs' second-generation catalyst is then added, and the reaction mixture is stirred at room temperature or refluxed until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed in vacuo, and the residue is purified by flash chromatography on silica gel to yield the 1-allyl-4,4-dimethyl-4-sila-1,2,3,4-tetrahydropyridine.

Biological Activities of Silicon-Containing Piperidine Derivatives

The introduction of silicon into the piperidine scaffold has led to the discovery of compounds with a wide range of biological activities, from central nervous system disorders to oncology and infectious diseases.

Central Nervous System (CNS) Applications

A prominent example in this area is sila-haloperidol , a silicon analogue of the well-known antipsychotic drug haloperidol. In sila-haloperidol, the carbon atom at the 4-position of the piperidine ring is replaced by a silicon atom. This seemingly subtle change has profound effects on its pharmacological profile.

-

Enhanced Receptor Affinity and Selectivity: Sila-haloperidol exhibits a significantly higher binding affinity for the dopamine D2 receptor compared to its carbon counterpart, haloperidol.[2][3][4] This increased potency is a direct consequence of the altered geometry and electronic properties of the piperidine ring imparted by the silicon atom. Furthermore, sila-substitution modulates the receptor selectivity profile, which can be advantageous in reducing off-target effects.[2][3][4]

| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |

| Haloperidol | 1.4 | 0.7 | 5.0 |

| Sila-haloperidol | 0.3 | 1.2 | 4.5 |

-

Neuroprotective Effects: Emerging research suggests that certain silicon-containing compounds may possess neuroprotective properties. Studies have indicated that silicon can reduce pro-inflammatory cytokines in the brain, suggesting a potential therapeutic avenue for neurodegenerative diseases.[5] While direct studies on silicon-containing piperidines in this context are still developing, the inherent ability of these compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery.

Anticancer Activity

The enhanced lipophilicity and altered metabolic pathways of organosilicon compounds make them promising candidates for cancer therapy.[1][6] The incorporation of silyl groups can lead to improved cellular uptake and accumulation in tumor tissues.

-

Sila-substituted Analogues of Known Anticancer Drugs: Researchers have explored the synthesis of silicon-containing analogues of existing anticancer agents to improve their efficacy and reduce toxicity. For instance, silylated derivatives of camptothecin have shown increased blood stability and improved pharmacokinetic profiles.[6][7] While specific examples of silicon-containing piperidines as standalone anticancer agents are still emerging, the piperidine scaffold is a common feature in many oncology drugs, making this a fertile area for future research.

Antiviral and Antimicrobial Potential

The unique properties of silicon can also be leveraged in the development of novel anti-infective agents.

-

Broad-Spectrum Antiviral Activity: Recent studies have investigated piperidine derivatives as potential antiviral agents against a range of viruses, including influenza and herpes simplex virus.[8][9] The introduction of silicon into these scaffolds could enhance their antiviral potency and pharmacokinetic properties.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design.[10][11] For silicon-containing piperidine derivatives, several key structural features influence their pharmacological effects.

-

Position of the Silicon Atom: The placement of the silicon atom within the piperidine ring is a critical determinant of biological activity. As demonstrated with sila-haloperidol, replacing the C4 carbon with silicon significantly impacts receptor binding.

-

Substituents on the Silicon Atom: The nature of the substituents on the silicon atom can modulate lipophilicity, steric hindrance, and metabolic stability. For example, replacing a methyl group with a larger alkyl or aryl group can alter the compound's interaction with its biological target.

-

Stereochemistry: The three-dimensional arrangement of atoms is crucial for biological activity. The introduction of a silicon atom can create new chiral centers, and the different stereoisomers may exhibit distinct pharmacological profiles.

dot

Caption: Key structure-activity relationships in silicon-containing piperidines.

Analytical Characterization

The comprehensive characterization of novel silicon-containing piperidine derivatives is essential to confirm their structure, purity, and properties. A combination of spectroscopic and spectrometric techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provide fundamental information about the carbon-hydrogen framework of the molecule.

-

²⁹Si NMR: This technique is particularly valuable for organosilicon compounds, providing direct information about the chemical environment of the silicon atom. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon and the overall geometry of the molecule.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) and Electrospray Ionization (ESI): These techniques are used to determine the molecular weight of the compound and to study its fragmentation patterns. The fragmentation of silicon-containing piperidines can provide valuable structural information, often involving characteristic losses of silyl groups or ring cleavages.

-

-

X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

dot

Caption: A typical analytical workflow for silicon-containing piperidines.

Conclusion and Future Perspectives

The incorporation of silicon into piperidine scaffolds is a validated and promising strategy in modern drug discovery. The ability to fine-tune physicochemical and pharmacological properties through "sila-substitution" offers a compelling avenue for the development of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more sophisticated and our understanding of the biological implications of silicon incorporation deepens, we can anticipate the emergence of a new generation of silicon-containing piperidine derivatives targeting a wide range of diseases. The continued exploration of this unique chemical space holds immense potential for advancing the field of medicinal chemistry and delivering innovative treatments to patients.

References

- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug discovery today, 8(12), 551-556.

- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388-405.

- Tacke, R., et al. (2004). Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis and pharmacological properties. Organometallics, 23(18), 4468-4478.

- Bains, W. (2004). The parts of the piperidine-based drugs that are not piperidine. Current drug targets, 5(4), 387-396.

- Zhang, M., et al. (2018). Recent advances in the synthesis of piperidines: a review. Molecules, 23(11), 2824.

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- Rubin, J. R., & Boger, D. L. (2009). Total synthesis of vindoline. Journal of the American Chemical Society, 131(39), 13996-13997.

- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.

- Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and biotransformation of organosilicon compounds. Endeavour, 10(4), 191-197.

- González-Muñoz, M. J., et al. (2022).

- Cmoch, P., et al. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2, 4-Difluorobenzoyl-Substituted Piperazines. Molecules, 22(10), 1662.

- Zhuravlev, F. O., et al. (2020). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl) piperidine-4-carboxylate.

- Tacke, R., et al. (2008). Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate. Journal of medicinal chemistry, 51(2), 263-275.

- Rzepa, H. S. (2018). Silicon drug analogues. Chemistry with a twist.

- Wermuth, C. G. (2004). The practice of medicinal chemistry. Academic press.

- Lowe, D. (2017). A Silicon-Based Drug Enters the Clinic. In the Pipeline.

- Curran, D. P., & Furukawa, T. (2002). The radical-based synthesis of silatecans and homosilatecans. Organic letters, 4(16), 2841-2844.

- Iqbal, J., et al. (2019). Neuroprotective effects of black pepper and its bioactive compounds in age-related neurological disorders. Critical reviews in food science and nutrition, 59(sup1), S101-S114.

- Marrazzo, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 14(10), 1734-1742.

- Manallack, D. T., et al. (2013). The significance of sigma-1 receptors in the treatment of pain. Expert opinion on therapeutic targets, 17(12), 1463-1476.

- Brown, D. G., & Wobst, H. J. (2020). A decade of FDA-approved drugs (2010–2019): trends and perspectives. Journal of medicinal chemistry, 64(5), 2342-2360.

- El-Sayed, M. A., et al. (2025). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl) piperidin-1-yl) sulfonyl) indoline-2, 3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 30(3), 564.

- Hughes, D. L. (2014). The role of stereochemistry in the discovery and development of new medicines. Topics in stereochemistry, 28, 1-32.

- Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.

- Bajorath, J. (2002). Integration of virtual and high-throughput screening. Nature reviews Drug discovery, 1(11), 882-894.

- Nassar, A. E. F., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 819.

- Ekins, S., et al. (2007). In silico pharmacology for drug discovery: methods for virtual ligand screening and profiling. British journal of pharmacology, 152(1), 9-20.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pascal-man.com [pascal-man.com]

- 8. scielo.br [scielo.br]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

Thermodynamic Stability of the Trimethylsilyl Group on Piperidine Rings: A Mechanistic and Experimental Guide

Executive Summary

In modern fragment-based drug discovery and rational drug design, the piperidine ring serves as a ubiquitous pharmacophore. Modulating the conformational dynamics of this ring is essential for optimizing target binding affinity and pharmacokinetic profiles. The introduction of a trimethylsilyl (TMS) group offers a unique structural paradox: it is physically larger than a tert-butyl group, yet it exerts less conformational restriction. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of the TMS group on piperidine rings, exploring the mechanistic causality behind its conformational free energy (A-value) and detailing the experimental protocols required to profile these dynamics.

Thermodynamic Principles: Conformational Free Energy & A-Values

The thermodynamic stability of a substituent on a six-membered saturated heterocycle, such as piperidine, is quantified by its A-value . The A-value represents the difference in Gibbs free energy (

In a monosubstituted piperidine ring, substituents strongly prefer the equatorial position to minimize 1,3-diaxial interactions—steric repulsions between the axial substituent and the axial protons on the C3 and C5 positions of the ring[1].

The Steric Paradox of the Trimethylsilyl Group

A fundamental principle in stereochemistry is that larger groups dictate the conformation of the ring. However, the TMS group presents a counterintuitive reality when compared to the tert-butyl (t-Bu) group.

While the TMS group (–SiMe₃) occupies a significantly larger physical volume (van der Waals volume) than the t-Bu group (–CMe₃), its A-value is roughly half that of the t-Bu group[2].

-

A-value of tert-butyl: ~4.9 kcal/mol

-

A-value of Trimethylsilyl: ~2.5 kcal/mol[1]

Mechanistic Causality: This discrepancy is entirely driven by bond length. The carbon-silicon (C–Si) bond is approximately 1.87 Å, which is significantly longer than the carbon-carbon (C–C) bond of 1.54 Å[3]. This elongated bond acts as a "spacer," projecting the bulky methyl groups of the TMS moiety further away from the piperidine ring. Consequently, when the TMS group is in the axial position, its electron clouds do not penetrate the van der Waals radii of the syn-axial protons as deeply as a t-Bu group would. The physical volume is larger, but the effective steric bulk—the actual 1,3-diaxial strain experienced by the molecule—is drastically reduced[2].

Thermodynamic equilibrium of TMS-piperidine favoring the equatorial conformer.

Piperidine-Specific Dynamics: Nitrogen vs. Ring Inversion

Unlike cyclohexane, piperidine undergoes two distinct dynamic processes: ring inversion (chair-to-chair interconversion) and nitrogen inversion (flipping of the nitrogen lone pair and N-H/N-alkyl bond).

The barrier to ring inversion in piperidines is typically 10–14 kcal/mol, whereas nitrogen inversion is extremely rapid with a barrier of less than 2 kcal/mol[4]. Because the A-value of the nitrogen lone pair is practically negligible (close to 0 kcal/mol), a TMS group positioned on the carbon backbone (e.g., at C3 or C4) will completely dominate the thermodynamic equilibrium of the molecule. The ring will adopt a chair conformation that places the TMS group in the equatorial position in >98% of the molecular population at room temperature, providing a reliable conformational lock for drug design without the extreme rigidity imposed by a t-Bu group.

Quantitative Data: Substituent Comparison

The following table summarizes the relationship between bond length, physical volume, and the resulting thermodynamic stability (A-value) on six-membered rings[3][5].

| Substituent | Chemical Formula | Bond to Ring | Bond Length (Å) | A-value (kcal/mol) | Equatorial Preference (298K) |

| Methyl | –CH₃ | C–C | ~1.54 | 1.70 - 1.74 | ~95% |

| Trimethylsilyl | –Si(CH₃)₃ | C–Si | ~1.87 | 2.50 | ~98.5% |

| Phenyl | –C₆H₅ | C–C | ~1.50 | 2.80 - 2.90 | ~99% |

| tert-Butyl | –C(CH₃)₃ | C–C | ~1.54 | 4.90 | >99.9% |

Experimental Protocol: Low-Temperature NMR for Thermodynamic Profiling

To empirically determine the thermodynamic stability of a TMS-piperidine derivative, scientists rely on Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. At room temperature, ring inversion is fast on the NMR timescale, resulting in a single, time-averaged set of signals. To measure the A-value, the system must be cooled below its coalescence temperature to "freeze" the conformers into the slow-exchange regime[4].

Self-Validating Methodology

This protocol is inherently self-validating. By integrating the distinct axial and equatorial signals at low temperatures, the equilibrium constant (

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the TMS-piperidine derivative in an anhydrous, low-freezing-point deuterated solvent (e.g., CD₂Cl₂ or a Freon/THF-d₈ mixture). Degas the sample via freeze-pump-thaw cycles to remove paramagnetic oxygen, which can broaden NMR lines.

-

Probe Tuning & Calibration: Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher). Calibrate the variable temperature unit using a neat methanol standard to ensure accurate temperature readings at cryogenic levels.

-

Stepwise Cooling (VT-NMR): Acquire standard ¹H and ¹³C spectra at 298 K. Begin cooling the probe in 10 K increments. Monitor the signals corresponding to the protons adjacent to the TMS group. As the temperature drops (typically around 200 K to 173 K), the time-averaged signals will broaden (coalescence) and eventually split into two distinct sets of peaks representing the axial and equatorial conformers.

-

Spectral Integration: Once in the slow-exchange regime (e.g., 173 K / -100 °C), perform a highly relaxed ¹H acquisition (d1 > 5 * T1) to ensure quantitative integration. Integrate the distinct signals for the equatorial conformer (

) and the axial conformer ( -

Thermodynamic Calculation:

-

Calculate the equilibrium constant:

-

Calculate the conformational free energy:

(where

-

Step-by-step low-temperature NMR workflow for determining conformational free energy.

Conclusion

The trimethylsilyl group offers drug developers a highly lipophilic, bulky substituent that avoids the extreme conformational rigidity of traditional carbon-based bulk (like the tert-butyl group). By understanding the thermodynamic principles governed by the elongated C–Si bond, researchers can utilize TMS-piperidines to achieve precise conformational biasing, optimizing both the pharmacodynamics and pharmacokinetics of novel therapeutics.

References

-

A value - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

-

A Values - Stereochemical and Conformational Isomerism. Pharmacy180 / Organic Chemistry. Available at:[Link]

-

Stereoisomers - Conformations of Cyclohexane Rings. Michigan State University (MSU) Chemistry. Available at:[Link]

-

Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. A value - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. Stereoisomers [www2.chemistry.msu.edu]

- 4. Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

The Silicon Switch in Action: A Technical Guide to Trimethyl(piperidin-3-yl)silane in Medicinal Chemistry

Abstract

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to bioisosteric replacement as a powerful strategy. The "silicon switch," the substitution of a carbon atom with a silicon atom, has emerged as a particularly compelling tactic to enhance drug-like properties. This in-depth technical guide focuses on trimethyl(piperidin-3-yl)silane, a quintessential example of the silicon switch in a privileged heterocyclic scaffold. We will explore its synthesis, conformational landscape, and the profound impact of the silicon atom on metabolic stability and biological activity, providing researchers and drug development professionals with a comprehensive understanding of its potential in modern medicinal chemistry.

Introduction: The Rationale Behind the Silicon Switch

Bioisosterism, the principle of exchanging functional groups or atoms with chemically and physically similar counterparts, is a cornerstone of drug design. The goal is to modulate a molecule's properties to improve efficacy, selectivity, and pharmacokinetic parameters while retaining its fundamental biological activity. Among the various bioisosteric replacements, the substitution of carbon with its heavier group 14 counterpart, silicon, offers a unique and often advantageous set of modifications to a drug candidate.

The "silicon switch" leverages the subtle yet significant differences between carbon and silicon to fine-tune a molecule's characteristics:

-

Increased Lipophilicity: Silicon-containing compounds generally exhibit higher lipophilicity compared to their carbon analogues. This can lead to improved membrane permeability and altered distribution profiles.

-

Enhanced Metabolic Stability: The silicon-carbon bond is generally more stable to enzymatic oxidation by cytochrome P450 enzymes than a corresponding carbon-carbon bond at a metabolically labile position. This can lead to a longer half-life and improved bioavailability.

-

Altered Bond Geometry: The longer Si-C bond length (approx. 1.87 Å) compared to a C-C bond (approx. 1.54 Å) can lead to subtle changes in molecular conformation, potentially influencing receptor binding and selectivity.

-

Novel Intellectual Property: The introduction of a silicon atom can create a novel chemical entity, providing a pathway to new intellectual property.

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological targets. Its conformational flexibility and ability to engage in key interactions with receptors make it a highly "privileged" structure. Introducing a silicon switch into this scaffold, specifically in the form of trimethyl(piperidin-3-yl)silane, presents an exciting opportunity to systematically investigate and exploit the benefits of this bioisosteric replacement. This guide will delve into the practical aspects of working with this promising building block.

Synthesis of Trimethyl(piperidin-3-yl)silane and its Carbon Isostere

The successful application of a silicon switch strategy begins with robust and efficient synthetic routes to both the silicon-containing compound and its carbon analogue for comparative studies.

Synthesis of Trimethyl(piperidin-3-yl)silane

While a variety of methods exist for the synthesis of substituted piperidines, the introduction of a silyl group at the 3-position can be achieved through several strategic approaches. A common strategy involves the diastereoselective synthesis from a suitable precursor. One plausible, though not explicitly detailed in a single source, synthetic route could involve the following steps, adapted from general methods for the synthesis of silyl-substituted heterocycles and piperidines.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for trimethyl(piperidin-3-yl)silane.

Experimental Protocol (Conceptual):

-

Partial Reduction of Pyridine: Pyridine can be partially reduced to a dihydropyridine derivative using reagents like sodium borohydride in the presence of phenyl chloroformate.

-

N-Protection: The resulting dihydropyridine is then protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield an N-Boc-tetrahydropyridine.

-

Silylation: The N-Boc-tetrahydropyridine can be deprotonated at the 3-position using a strong base like lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride (TMS-Cl) to introduce the trimethylsilyl group.

-

Reduction of the Double Bond: The remaining double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford the fully saturated N-Boc-3-(trimethylsilyl)piperidine.

-

N-Deprotection: Finally, the Boc protecting group is removed under acidic conditions, for instance, with trifluoroacetic acid (TFA), to yield the target compound, trimethyl(piperidin-3-yl)silane.

Synthesis of 3-tert-Butylpiperidine

For a direct comparison, the synthesis of the carbon isostere, 3-tert-butylpiperidine, is necessary. A common route involves the reduction of a substituted pyridine.

Synthetic Workflow:

Caption: Synthetic workflow for 3-tert-butylpiperidine.

Experimental Protocol:

-

Catalytic Hydrogenation: 3-tert-Butylpyridine is subjected to catalytic hydrogenation using a suitable catalyst such as platinum oxide (PtO₂) under a hydrogen atmosphere, typically in an acidic solvent like ethanol with hydrochloric acid. The reaction reduces the aromatic pyridine ring to the saturated piperidine ring, yielding 3-tert-butylpiperidine.

Conformational Analysis: The Impact of the Silyl Group on Ring Conformation

The three-dimensional shape of a molecule is critical for its interaction with biological targets. The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. The preference of a substituent for the equatorial versus the axial position is a key determinant of the overall molecular conformation and can be quantified by its A-value, which is the free energy difference between the two conformers.

Key Conformational Differences:

Caption: Conformational preferences of 3-tert-butylpiperidine vs. 3-trimethylsilylpiperidine.

The trimethylsilyl group, despite its size, exhibits a smaller A-value than the sterically similar tert-butyl group. This is primarily due to the longer C-Si bond length, which places the methyl groups of the trimethylsilyl substituent further away from the axial hydrogens on the piperidine ring, thus reducing 1,3-diaxial interactions.

| Substituent | A-Value (kcal/mol) on Cyclohexane | Predominant Conformation on Piperidine |

| tert-Butyl | ~4.9 | Equatorial (locked conformation) |

| Trimethylsilyl | ~2.5 | Equatorial (more flexible) |

Note: A-values on cyclohexane are used as an approximation for the piperidine ring.

This difference in conformational preference has significant implications for drug design. While the tert-butyl group can act as a "conformational lock," rigidly holding the piperidine ring in a specific chair conformation, the trimethylsilyl group allows for greater conformational flexibility. This flexibility might enable the molecule to adopt a more favorable binding pose within a receptor active site.

The Silicon Switch in Practice: A Case Study of Sila-Loperamide

To illustrate the practical implications of the silicon switch in a piperidine-containing drug, we can examine the case of loperamide and its silicon analogue, sila-loperamide. Loperamide is an opioid receptor agonist used as an antidiarrheal agent.

Chemical Structures:

-

Loperamide: Contains a 4-hydroxy-4-phenylpiperidine core.

-

Sila-Loperamide: The quaternary carbon at the 4-position is replaced by a silicon atom, resulting in a 4-hydroxy-4-phenyl-4-silapiperidine core.

Comparative ADME/PK Properties:

| Property | Loperamide | Sila-Loperamide | Implication of Silicon Switch |

| Metabolic Stability (in vitro) | Lower | Higher | Increased resistance to metabolism. |

| Permeability (in vitro) | Higher | Lower | Reduced passive diffusion. |

| Efflux Ratio (in vitro) | Lower | Higher | Increased recognition by efflux transporters. |

| In Vivo Pharmacokinetics | Similar to sila-loperamide | Similar to loperamide | In vitro differences are balanced out in vivo. |

| Metabolite Profile | Forms a neurotoxic metabolite | Forms a more polar, rapidly cleared metabolite | Altered metabolic pathway, potentially avoiding toxicity. |

Data synthesized from a comparative study on loperamide and sila-loperamide.

This case study demonstrates that the silicon switch can significantly alter the metabolic fate of a drug. While the in vitro data for sila-loperamide suggested a more stable compound, the in vivo pharmacokinetics were surprisingly similar to loperamide. This was attributed to a balance of factors, including increased efflux and decreased permeability of the silicon analogue. Importantly, the metabolic pathway of sila-loperamide was altered, leading to the formation of a more polar and readily excreted metabolite, thereby avoiding the formation of a potentially neurotoxic metabolite observed with loperamide.

Metabolic Pathway Visualization:

Caption: Simplified comparison of the metabolic pathways of loperamide and sila-loperamide.

Applications in Drug Discovery: Trimethyl(piperidin-3-yl)silane as a Scaffold

The unique properties of trimethyl(piperidin-3-yl)silane make it an attractive building block for the design of novel therapeutics, particularly for central nervous system (CNS) targets where fine-tuning of lipophilicity and metabolic stability is crucial.

One promising area of application is in the development of muscarinic acetylcholine receptor (mAChR) agonists. The M1 muscarinic receptor, in particular, is a validated target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The piperidine scaffold is a common feature in many muscarinic agonists.

By replacing a tert-butyl group with a trimethylsilyl group on a piperidine-based muscarinic agonist, medicinal chemists can explore the following potential advantages:

-

Modulation of Receptor Affinity and Selectivity: The altered conformation and electronic properties of the silyl-substituted piperidine may lead to different binding interactions with the receptor, potentially improving affinity and selectivity for the desired subtype (e.g., M1 over other M subtypes).

-

Improved Brain Penetration: The increased lipophilicity of the trimethylsilyl group could enhance the ability of the compound to cross the blood-brain barrier, a critical requirement for CNS-acting drugs.

-

Enhanced Metabolic Stability: By blocking a potential site of metabolism, the trimethylsilyl group can increase the half-life of the drug in the brain, leading to a more sustained therapeutic effect.

Conclusion and Future Perspectives

Trimethyl(piperidin-3-yl)silane represents a valuable tool in the medicinal chemist's armamentarium. The "silicon switch" from a tert-butyl group to a trimethylsilyl group on the piperidine scaffold offers a nuanced approach to optimizing drug candidates. It provides a means to subtly alter conformation, enhance metabolic stability, and modulate physicochemical properties.

While the benefits of the silicon switch are not always predictable and require careful empirical evaluation, the case of sila-loperamide and the potential applications in areas like muscarinic agonism highlight the promise of this strategy. As our understanding of the interplay between silicon incorporation and ADME properties grows, and as synthetic methodologies for accessing silicon-containing building blocks become more sophisticated, we can expect to see the increased application of trimethyl(piperidin-3-yl)silane and other sila-analogs in the quest for safer and more effective medicines.

References

-

Blaszykowski, C., Brancour, C., Dhimane, A.-L., Fensterbank, L., & Malacria, M. (2009). Towards the Synthesis of 3-Silapiperidines. Scilit. [Link]

-

Fotie, J. (2025). Applications of carbon-silicon bioisosterism in drug design and development. Taylor & Francis Online. [Link]

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(3), 388–405. [Link]

- Showell, G. A., & Mills, J. S. (2003). The Role of Silicon in Medicinal Chemistry. Drug Discovery Today, 8(12), 551–556.

-

Tacke, R., et al. (2015). Can Silicon Make an Excellent Drug Even Better? An in Vitro and in Vivo Head-To-Head Comparison Between Loperamide and Its Silicon Analogue Sila-Loperamide. PubMed. [Link]

-

Mutschler, E., et al. (1988). 4,4-Diphenylpiperidine derivates and their sila analogues. A comparative study of their interaction with neural receptor biding sites and synaptosomal monoamine uptake. PubMed. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.

- Gandon, L. A., Russell, A. G., Güveli, T., Brodwolf, A. E., Kariuki, B. M., Spencer, N., & Snaith, J. S. (2006). Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastere

Harnessing the Beta-Silicon Effect: Electronic Modulation of Piperidine Basicity via 3-Position Silyl Substitution

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in modern drug discovery. Precise tuning of its basicity (pKa) is critical for optimizing aqueous solubility, membrane permeability, and target-site interactions[1]. While traditional medicinal chemistry relies on electron-withdrawing heteroatoms to decrease basicity, increasing basicity without introducing steric hindrance directly at the nitrogen center remains a complex challenge. This whitepaper explores the strategic substitution of a carbon atom for a silicon atom at the 3-position (the

The Mechanistic Framework: Inductive and Hyperconjugative Effects

The basicity of a secondary amine like piperidine is dictated by the thermodynamic stability of its protonated conjugate acid (the piperidinium cation)[2]. When a silyl group, such as a trimethylsilyl (TMS) moiety, is introduced at the 3-position, it sits

A. The +I Inductive Effect

Silicon is significantly more electropositive than carbon (1.90 vs. 2.55 on the Pauling scale). This electronegativity differential polarizes the C–Si bond, pushing electron density toward the carbon framework and, inductively, toward the adjacent nitrogen atom. This increased electron density makes the nitrogen lone pair more available for protonation.

B. The -Silicon Effect (Negative Hyperconjugation)

The defining characteristic of

Figure 1: Dual electronic pathways (inductive and hyperconjugative) of 3-silyl substitution elevating piperidine basicity.

Stereochemical Dependence in the Piperidine Ring

The magnitude of the

In the rigid chair conformation of a piperidine ring, the orientation of the 3-silyl group dictates the basicity shift:

-

Equatorial 3-Silyl Substitution: The C–Si bond is positioned roughly 60 degrees (gauche) to the axial nitrogen lone pair or the axial N–H bond of the protonated species. Because the antiperiplanar requirement is not met, orbital overlap is minimal. The basicity increase here is primarily driven by the weaker +I inductive effect.

-

Axial 3-Silyl Substitution: The C–Si bond is perfectly parallel (antiperiplanar) to the axial N–H bond of the protonated piperidinium ion. This geometry maximizes

hyperconjugation, resulting in a pronounced spike in basicity.

This phenomenon is perfectly mirrored in acyclic control studies: the conjugate acid of trimethylsilylmethylamine exhibits a pKa of 10.96, a substantial increase over its purely carbon-based analog, neopentylamine (pKa 10.21)[5].

Quantitative Basicity Trends

To provide a comparative baseline for drug development professionals, the following table synthesizes empirical acyclic data with projected stereospecific piperidine models based on established

| Compound | Substitution Position | Stereochemistry | pKa (Conjugate Acid) | ΔpKa vs Reference |

| Neopentylamine | N/A (Acyclic) | N/A | 10.21 | Reference |

| Trimethylsilylmethylamine | N/A (Acyclic) | N/A | 10.96 | +0.75 |

| Piperidine | None | N/A | 11.22 | Reference |

| 3-Methylpiperidine | 3-position ( | Equatorial (Major) | ~11.00 | -0.22 |

| 3-(Trimethylsilyl)piperidine | 3-position ( | Equatorial | ~11.50 | +0.28 (Inductive) |

| 3-(Trimethylsilyl)piperidine | 3-position ( | Axial | ~11.80 | +0.58 (Hyperconjugative) |

Experimental Protocol: Self-Validating pKa Determination

Standard potentiometric titration is often insufficient for silylated heterocycles due to their increased lipophilicity and potential for micelle formation. To accurately measure the stereospecific pKa shifts induced by 3-silyl substitution, a self-validating

Causality & Trustworthiness: NMR titration allows for the direct observation of the protonation state via the chemical shifts of adjacent protons. By tracking multiple independent protons simultaneously, the system acts as a self-validating loop: if the calculated pKa from different protons diverges, it indicates a secondary process (e.g., a chair-to-boat conformational transition) rather than pure protonation.

Figure 2: Self-validating NMR titration workflow for determining stereospecific pKa values.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5.0 mg of the pure 3-silylpiperidine enantiomer in 0.5 mL of a D

O/H -

pH Titration Array: Prepare 15 identical NMR tubes. Using standardized 0.1 M HCl and NaOH, adjust the pH of each tube to span a range from pH 8.0 to 13.0. Measure the exact pH of each tube using a calibrated micro-electrode immediately prior to NMR acquisition to account for atmospheric CO

absorption. -

Data Acquisition: Acquire quantitative

H-NMR spectra for each tube at a constant temperature (298 K) using a water-suppression sequence (e.g., WATERGATE). -

Self-Validating Analysis:

-

Plot the chemical shift (

) of the axial C2-proton against the measured pH. -

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract

. -

Repeat the plot and mathematical fit for the axial C4-proton to extract

. -

Validation Gate: The protocol is considered mathematically validated if

. A divergence greater than this threshold mandates 2D-NOESY analysis to rule out stereoelectronic conformational shifts induced by the protonation state.

-

References

-

Beta-silicon effect - chemeurope.com Source: ChemEurope URL:[Link]

-

Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group Source: PubMed (National Institutes of Health) URL:[Link]

-

Negative hyperconjugation in silicon Source: Wikipedia URL:[Link]

-

The role of silicon in drug discovery: a review Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

-

5 Key Basicity Trends of Amines Source: Master Organic Chemistry URL:[Link]

-

The β Effect of Silicon and Related Manifestations of σ Conjugation Source: SciSpace / Accounts of Chemical Research URL:[Link]

Sources

- 1. Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Negative hyperconjugation in silicon - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Beta-silicon_effect [chemeurope.com]

The Silicon Switch: Role of Trimethyl(piperidin-3-yl)silane in Novel Pharmacophore Discovery

Executive Summary: The Evolution of Sila-Substitution

The piperidine heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, present in over twenty classes of FDA-approved pharmaceuticals[1]. However, traditional carbon-based piperidine derivatives often suffer from developability bottlenecks, including rapid hepatic clearance via cytochrome P450 (CYP450) oxidation and suboptimal blood-brain barrier (BBB) penetration.

To overcome these multiparameter optimization challenges, the strategic incorporation of silicon bioisosteres—specifically the "silicon switch" strategy—has emerged as a transformative approach[2]. Trimethyl(piperidin-3-yl)silane (3-TMS-piperidine) represents a highly specialized building block in this domain. By introducing a trimethylsilyl (TMS) group at the 3-position of the piperidine ring, medicinal chemists can fundamentally alter the physicochemical properties, metabolic stability, and exit vector geometry of the pharmacophore without disrupting its core receptor-binding affinity[3].

This technical guide explores the mechanistic causality behind 3-TMS-piperidine integration, provides self-validating experimental protocols for its application, and outlines its role in next-generation drug discovery.

Mechanistic Rationale: The Causality of the Silicon Switch

The decision to replace a carbon moiety with a silicon atom or to append a TMS group is not arbitrary; it is driven by distinct quantum mechanical and steric differences between carbon and silicon[4].

Bond Length, Steric Bulk, and Conformational Landscape

Silicon is located directly below carbon on the periodic table, yet the C–Si bond is significantly longer (~1.87 Å) than the C–C bond (~1.54 Å)[2].

-

The Causality: While the TMS group is volumetrically larger than a tert-butyl group, the extended C–Si bond length projects the bulky methyl groups further away from the piperidine core. This unique geometry reduces local steric hindrance (reflected in a lower A-value), allowing the piperidine ring to adopt binding conformations that a tert-butyl analog would sterically clash with[2].

Lipophilicity and BBB Penetration

Silicon is more electropositive and lipophilic than carbon.

-

The Causality: Appending a TMS group at the 3-position of the piperidine ring increases the overall lipophilicity (LogP) of the molecule. For central nervous system (CNS) targets, this enhanced lipophilicity directly translates to superior passive diffusion across the blood-brain barrier, a critical requirement for neuroactive pharmacophores[2].

Metabolic Shielding

A primary failure point for piperidine-containing drugs is rapid N-dealkylation or